2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide
CAS No.:
Cat. No.: VC15218288
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O2 |
|---|---|
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide |
| Standard InChI | InChI=1S/C17H15N3O2/c1-12-2-5-14(6-3-12)22-11-17(21)20-13-4-7-15-16(10-13)19-9-8-18-15/h2-10H,11H2,1H3,(H,20,21) |
| Standard InChI Key | OGTWFQZRDAMENL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)NC2=CC3=NC=CN=C3C=C2 |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide features a quinoxaline ring system (a bicyclic structure comprising two fused pyrazine and benzene rings) substituted at the 6-position with an acetamide group and at the 2-position with a 4-methylphenoxy moiety . The compound’s SMILES notation, O=C(Nc1ccc2c(c1)nccn2)COc1ccc(cc1)C, underscores the spatial arrangement of these functional groups, which are critical for its reactivity and interactions with biological targets . Computational models predict a polar surface area of 83.8 Ų and a logP value of 3.45, indicating moderate hydrophobicity suitable for membrane permeability .
Synthesis and Optimization
Industrial synthesis of 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide typically involves a multi-step process:
-
Esterification: 4-Methylphenol reacts with chloroacetyl chloride in the presence of a base (e.g., sodium hydride) to form 2-chloro-N-(4-methylphenoxy)acetamide .
-
Nucleophilic Substitution: The chloro intermediate undergoes substitution with 6-aminoquinoxaline in dimethylformamide (DMF) at 80–100°C, yielding the final product .
Batch reactors are preferred for small-scale synthesis, while continuous flow systems improve scalability and reduce byproducts. Recent optimizations have achieved yields exceeding 75% under inert atmospheres, with purity validated via HPLC (>98%) .
Chemical Reactivity and Stability
The compound exhibits distinct reactivity patterns:
-
Hydrolysis: Under acidic conditions, the acetamide group hydrolyzes to form 2-(4-methylphenoxy)acetic acid and 6-aminoquinoxaline.
-
Oxidation: The quinoxaline ring undergoes oxidation with potassium permanganate to yield quinoxaline-5,8-dione derivatives, which are less biologically active.
-
Nucleophilic Substitution: The phenoxy group participates in SNAr reactions with amines or thiols, enabling structural diversification .
Stability studies indicate decomposition at temperatures >200°C and sensitivity to UV light, necessitating storage in amber vials at 4°C .
Comparative Analysis with Analogues
Modifications to the quinoxaline core or substituents significantly alter bioactivity:
*Data for TPZ (tirapazamine) from Phase II clinical trials .
The triazoloquinoxaline derivative F842-0025 exhibits enhanced anticancer potency, likely due to improved DNA binding affinity . Conversely, bulkier substituents (e.g., 2,6-dimethylphenyl in VC5954348) reduce antimicrobial efficacy, highlighting steric constraints in target engagement.
Recent Developments and Future Directions
Recent patents (2023–2025) highlight novel formulations of 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide in nanoparticle delivery systems to enhance bioavailability . Hybrid derivatives combining quinoxaline with triazole or sulfonamide moieties show promise in overcoming multidrug resistance in Mycobacterium tuberculosis . Future research should prioritize:
-
Mechanistic Studies: Elucidating interactions with DNA topoisomerases or ROS-generating enzymes.
-
In Vivo Efficacy: Establishing therapeutic indices in xenograft models.
-
Toxicokinetics: Long-term toxicity profiling and metabolite identification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume